Febuxostat-d7

LC-MS/MS MRM transitions isotopic interference

Method transfer failures often stem from isotopic IS mismatch. Febuxostat-d7 delivers a clean +7 Da mass shift avoiding cross-talk with analyte M+2/M+4 isotopologues, ensuring chromatographic co-elution (~1.5 min, C18) per Chandu et al. (2013). • 1 ng/mL LLOQ in human plasma - meets FDA sensitivity for 5 half-life sampling • 3-year powder stability at -20°C - supports multi-study ANDA programs • 99.06% purity with full characterization - GMP-ready for batch release testing

Molecular Formula C16H16N2O3S
Molecular Weight 323.418
CAS No. 1285539-74-3
Cat. No. B585829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFebuxostat-d7
CAS1285539-74-3
Synonyms2-[3-Cyano-4-(2-methylpropoxyphenyl]-4-methyl-5-thiazolecarboxylic Acid-d7;  2-(3-Cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic Acid-d7;  TEI 6720-d7;  TMX 67-d7; 
Molecular FormulaC16H16N2O3S
Molecular Weight323.418
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O
InChIInChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,9D
InChIKeyBQSJTQLCZDPROO-SCENNGIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Febuxostat-d7: Stable Isotope Internal Standard


Febuxostat-d7 (CAS 1285539-74-3) is the hepta-deuterated stable isotope-labeled analog of febuxostat, a selective xanthine oxidase inhibitor (Ki = 0.6 nM) used clinically for hyperuricemia and gout [1]. Chemically designated as 2-(3-Cyano-4-(2-(methyl-d3)propoxy-2,3,3,3-d4)phenyl)-4-methylthiazole-5-carboxylic acid with molecular formula C₁₆H₉D₇N₂O₃S and molecular weight 323.42 g/mol, this compound incorporates seven deuterium atoms replacing protium at specific positions on the isobutoxy side chain [2]. Unlike the unlabeled parent compound (CAS 144060-53-7, MW 316.37) or the nona-deuterated variant Febuxostat-d9 (CAS 1246819-50-0, MW 325.43), Febuxostat-d7 provides a +7 Da mass shift that is sufficient to avoid isotopic cross-talk with the natural-abundance M+2/M+4 isotopologues of the analyte while maintaining near-identical physicochemical behavior during extraction and chromatography [3].

Mass Label Sufficient +7 Da shift to avoid natural isotopologue cross-talk
Extraction & LC Near-identical physicochemical behavior to unlabeled analyte
Use Context Internal standard for LC-MS/MS bioanalysis in biofluid research

Why Febuxostat-d7 Cannot Be Substituted


Stable isotope-labeled internal standards are not interchangeable commodities; the number and position of deuterium labels directly govern mass spectrometric selectivity, chromatographic co-elution fidelity, and vulnerability to deuterium-hydrogen back-exchange [1]. Febuxostat-d7 (7 deuterium atoms, Δm = +7) and Febuxostat-d9 (9 deuterium atoms, Δm = +9) exhibit distinct precursor-to-product ion transitions (m/z 324.2→262.1 vs. m/z 326.1→262.0, respectively), meaning a validated bioanalytical method optimized for one cannot accept the other without full re-validation per FDA/EMA regulatory guidance [2]. Furthermore, the chromatographic retention time shift on reversed-phase C18 columns differs between the d7 analog (elution at ~1.5 min vs. ~1.0 min for unlabeled analyte) and what would be observed for the d9 variant, affecting peak integration and matrix effect compensation [3]. Procurement of the specific labeled analog used in the reference method is therefore a critical scientific decision, not a simple catalog substitution.

Target: Febuxostat-d7
  • Validated MRM transition m/z 324.2→262.1
  • Retention time ~1.5 min on C18 columns
  • Method continuity per established regulatory guidance
Substitute: d9 or unlabeled
  • Different MRM transitions; method re-validation may be required
  • Chromatographic retention shift may affect peak integration and matrix effect correction
  • Direct substitution may break method continuity without full cross-validation

Quantitative Evidence: d7 vs. Unlabeled and d9


Mass Spectrometric Selectivity

Febuxostat-d7 generates a protonated precursor ion at m/z 324.2, representing a +7 Da mass shift from the unlabeled febuxostat [M+H]⁺ ion at m/z 317.1, as confirmed in two independent validated bioanalytical methods [1]. The corresponding MRM transition for the internal standard is m/z 324.2→262.1, compared to m/z 317.1→261.1 for the analyte. This +7 Da separation is critical: the natural-abundance ¹³C₂ isotopologue of febuxostat (M+2) contributes approximately 3.1% relative abundance at m/z 319.1, meaning a d2-labeled analog (Δm = +2) would suffer from significant isotopic cross-talk. The d7 label places the IS signal well beyond the M+6 isotopologue envelope (<0.01% relative abundance), eliminating this interference source. In contrast, Febuxostat-d9 (m/z 326.1→262.0) provides a +9 Da shift that, while also interference-free, introduces greater chromatographic isotope effect divergence and higher synthesis cost without commensurate analytical advantage for febuxostat quantification [2].

Mass Selectivity
Head-to-head
d7: m/z 324.2→262.1; analyte: m/z 317.1→261.1; d9: m/z 326.1→262.0
+7 Da shift avoids M+6 isotopologue interference, enabling clean quantification
Zorbax C18, MRM mode; two independent validated methods
LC-MS/MS MRM transitions isotopic interference stable isotope labeling

Chromatographic Resolution

In the validated LC-MS/MS method by Vaka et al. (2013), Febuxostat-d7 (IS) exhibited a retention time of approximately 1.5 min, while unlabeled febuxostat (analyte) eluted at approximately 1.0 min on a Zorbax C18 column using acetonitrile/5 mM ammonium formate (60:40, v/v) at 0.5 mL/min [1]. This 0.5 min separation is consistent with the well-documented reverse-phase chromatographic behavior of deuterated analogs, where C-D bonds exhibit slightly lower lipophilicity than C-H bonds, causing deuterated species to elute marginally earlier on C18 stationary phases [2]. The Veeprho technical datasheet independently confirms that Febuxostat-d7 presents a near-coincident chromatographic profile with the unlabeled compound, with slight retention variations attributable to the deuterium isotope effect [3]. This reproducible, documented retention behavior enables laboratories to confidently integrate IS and analyte peaks without co-elution ambiguity during method transfer and cross-validation.

Chromatography
Head-to-head
d7 RT ~1.5 min; analyte RT ~1.0 min (Δt ≈ 0.5 min)
Ensures unambiguous peak assignment without co-elution risk
Reverse isotope effect on C18; 0.5 mL/min, 5.0 min run
chromatographic separation retention time reverse-phase HPLC C18 column

Method Validation Performance

In a fully validated bioanalytical method supporting a febuxostat bioequivalence study in healthy volunteers, Chandu et al. (2013) demonstrated that using Febuxostat-d7 (FBD7) as the internal standard yielded intra-day precision (%CV) of 2.64–3.88% and inter-day precision of 2.76–8.44% across quality control samples, with corresponding intra-day accuracy of 97.33–99.05% and inter-day accuracy of 100.30–103.19% over a linear range of 1.00–8,000.00 ng/mL (r² ≥ 0.9850) [1]. In a separate validated method by Vaka et al. (2013) also using Febuxostat-d7, intra- and inter-day precision (%RSD) were within 1.29–9.19% and 2.85–7.69%, respectively, with a lower limit of quantification (LLOQ) of 1 ng/mL using only 100 μL of human plasma [2]. For comparison, a method using Febuxostat-d9 as IS reported by Pal et al. (2016) achieved an LLOQ of 20.131 ng/mL and analyte recovery of 76.57%, indicating that the d7-based methods consistently deliver superior sensitivity and extraction recovery for regulated bioanalysis [3].

Method Precision
Cross-study comparable
Intra-day CV 2.6–3.9%, accuracy 97–99%, LLOQ 1 ng/mL (d7 methods)
Supports low-ng/mL quantification with high reproducibility
d9-based method LLOQ 20 ng/mL in comparable human plasma context
method validation precision accuracy bioequivalence FDA guidelines

Isotopic and Chemical Purity

Febuxostat-d7 is commercially available with a documented chemical purity of 99.06% from MedChemExpress (Cat. No. HY-14268S1), supported by detailed characterization data compliant with regulatory guidelines for ANDA submissions . This purity specification compares favorably with typical Febuxostat-d9 commercial offerings, which commonly report purity ranges of >95% to >98% (e.g., ≥98% from AKSci; >98% from Chemscene; ≥97% from Santa Cruz Biotechnology; HPLC ≥95% from Biomart) . The higher and more tightly specified purity of the d7 analog reduces the risk of unidentified impurity peaks that could interfere with analyte quantification or trigger out-of-specification investigations during GMP batch release testing. Additionally, multiple suppliers (Veeprho, SynZeal, ChemWhat) provide Febuxostat-d7 with full characterization packages specifically designed for analytical method validation (AMV) and quality control (QC) applications in abbreviated new drug applications (ANDA) [1].

Chemical Purity
Cross-study comparable
99.06% (d7) vs 95–98% (typical d9)
Reduces risk of impurity-related analytical interference
Supplier specifications; HPLC-based purity
isotopic purity chemical purity certificate of analysis quality control GMP

Regulatory Bioequivalence Track Record

A systematic review of the published literature reveals that Febuxostat-d7 has been employed as the internal standard in at least three independently validated LC-MS/MS methods supporting human pharmacokinetic and bioequivalence studies between 2013 and 2014, including a pivotal bioequivalence study of generic febuxostat 80 mg tablets in healthy volunteers [1]. A comprehensive 2024 review by Chakravarthy and Vimal explicitly recognizes both Febuxostat-d7 and Febuxostat-d9 as the two primary internal standards utilized across the febuxostat bioanalytical literature, with d7-based methods being the earlier-established and more extensively cross-referenced platform [2]. Febuxostat-d7 has additionally been applied in drug-drug interaction studies in rats, demonstrating its versatility across preclinical and clinical matrices [3]. This established regulatory track record provides procurement confidence: methods using Febuxostat-d7 have already survived FDA and/or EMA regulatory scrutiny, reducing the risk of method re-validation delays when transitioning between contract research organizations or analytical laboratories.

Literature Precedent
Class-level inference
≥3 validated methods (2013–2014), earliest bioequivalence study
Supports method acceptance and cross-lab reproducibility
Source review; regulatory scrutiny context
bioequivalence pharmacokinetics regulatory submission human plasma ANDA

Long-Term Storage Stability

Febuxostat-d7 demonstrates documented long-term stability of 3 years when stored as powder at -20°C, as specified in the MedChemExpress and TargetMol certificates of analysis . In solution, the compound is stable for 6 months at -80°C and 1 month at -20°C, providing flexibility for laboratories that prepare stock solutions in advance . This 3-year powder stability window enables bulk procurement strategies where a single lot can support multiple bioanalytical studies across an entire ANDA development program without lot-to-lot variability concerns. By comparison, the C/D/N Isotopes datasheet for Febuxostat-d9 recommends re-analysis for chemical purity after three years of storage but does not provide the same explicit stability duration guarantee . The defined 3-year shelf life for Febuxostat-d7 powder directly supports pharmacopeial and GMP requirements for reference standard qualification and expiry dating.

Storage Stability
Cross-study comparable
Powder: 3 years at -20°C; solution: 6 months at -80°C
Enables multi-year single-lot procurement for bioanalytical programs
Data from manufacturer Certificate of Analysis
stability storage shelf life powder stability procurement

Application Scenarios


Bioequivalence Studies for ANDA

Febuxostat-d7 is the preferred internal standard for laboratories conducting human plasma bioequivalence studies in support of febuxostat ANDA filings. The validated method of Chandu et al. (2013), which achieved intra-day precision of 2.64–3.88% and accuracy of 97.33–99.05% over 1.00–8,000.00 ng/mL using Febuxostat-d7, has been successfully applied to demonstrate bioequivalence of generic febuxostat 80 mg tablets [1]. The method's 1 ng/mL LLOQ—enabled by d7's interference-free +7 Da mass shift—permits reliable quantification through five half-lives, meeting FDA guidance for bioequivalence studies with adequate sensitivity [2]. The compound's documented 3-year powder stability at -20°C further supports multi-study procurement for programs spanning method development through pivotal BE study completion .

Preclinical DDI Pharmacokinetic Studies

Febuxostat-d7 has been successfully employed as an internal standard in rodent pharmacokinetic interaction studies requiring small plasma volumes. Sahu et al. (2014) used Febuxostat-d7 in a validated UPLC method requiring only 100 µL of rat plasma to quantify febuxostat pharmacokinetic parameters following co-administration with the flavonoid morin, detecting a 47–50% increase in AUC and 2.5-fold increase in t₁/₂ in pretreated animals [1]. The low sample volume requirement enabled by the d7-based method's sensitivity makes this internal standard particularly suitable for serial sampling studies in small animal models where plasma volume is limiting [2].

GMP Quality Control and Impurity Profiling

Febuxostat-d7 serves as an isotopic mass impurity marker for febuxostat drug substance quality control. As noted in the Veeprho technical datasheet, the compound presents a +7 Da mass shift in MS detection with a near-coincident chromatographic profile to the unlabeled drug substance, making it an ideal system suitability standard for verifying LC-MS method performance during impurity profiling [1]. Its 99.06% chemical purity and comprehensive characterization package, including regulatory-compliant documentation, support its use as a reference marker in GMP batch release testing for both drug substance and finished product [2]. The explicit 3-year stability specification simplifies reference standard management under pharmacopeial quality systems .

Cross-Validation and Technology Transfer

When transferring validated febuxostat bioanalytical methods between contract research organizations, Febuxostat-d7 provides a consistent internal standard platform with documented chromatographic behavior. The retention time of approximately 1.5 min on C18 columns (with analyte at ~1.0 min) under the Vaka et al. (2013) conditions has been independently reproduced across laboratories, facilitating method transfer without extensive re-optimization [1]. The comprehensive 2024 review by Chakravarthy and Vimal identifies Febuxostat-d7 as one of the two primary internal standards across the febuxostat bioanalytical literature, confirming its cross-laboratory reproducibility and acceptance [2]. Procurement from suppliers providing full characterization data compliant with regulatory guidelines ensures method continuity and reduces cross-validation failures during CRO transitions .

Application
Selection Property
Validation Focus
Regulated bioanalytical method support
Low-ng/mL sensitivity with validated precision
Method reproducibility and cross-validation consistency
Preclinical PK interaction studies
Low plasma volume consumption
Serial sampling feasibility in small animal models
Drug substance impurity profiling
Near-coincident chromatographic profile with analyte
System suitability and QC marker suitability
Cross-laboratory method transfer
Documented retention time reproducibility
Minimizes cross-validation failures during CRO transitions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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